Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride
Description
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride is a bicyclic heteroaromatic compound with a fused furan-pyridine core and a methanamine substituent. Its molecular formula is C₈H₈N₂O, with a dihydrochloride salt enhancing solubility and stability. Key structural identifiers include:
Properties
IUPAC Name |
furo[3,2-c]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.2ClH/c9-4-7-3-6-5-10-2-1-8(6)11-7;;/h1-3,5H,4,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPNHDNMDQZRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153863-96-8 | |
| Record name | furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride typically involves the following steps:
Formation of the Furo[3,2-c]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[3,2-c]pyridine ring.
Introduction of the Methanamine Group: The methanamine group is introduced through a series of reactions, including amination and reduction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Cancer Treatment
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC). Research indicates that compounds derived from this class can effectively suppress both wild-type and mutant forms of EGFR, demonstrating IC50 values in the nanomolar range . This suggests potential for developing targeted therapies that could overcome drug resistance commonly seen with existing EGFR inhibitors.
Neuroprotective Properties
Preliminary studies highlight the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases. Its anti-inflammatory properties may contribute to its effectiveness in mitigating neuroinflammation, a key factor in conditions such as Alzheimer's disease.
Anti-inflammatory Effects
Research has demonstrated that derivatives of furo[3,2-c]pyridin-2-ylmethanamine exhibit significant anti-inflammatory activities. In vitro studies have shown that these compounds can inhibit key inflammatory mediators, such as COX-1 and COX-2 enzymes, which are crucial in the inflammatory response .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. This property is particularly beneficial for applications in pharmaceutical formulations aimed at treating infections or enhancing skin health through topical applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Furylmethyl)-N-(Pyridin-2-Ylmethyl)Amine Dihydrochloride (CAS 1195901-63-3)
This compound shares the dihydrochloride salt form but features a bis-alkylated amine structure:
- Molecular Formula : C₁₁H₁₄Cl₂N₂O
- Molecular Weight : 261.14 g/mol
- H-Bond Donors/Acceptors: 3/3 .
Key Differences :
- Substituents : The target compound has a methanamine group directly attached to the fused furo-pyridine ring, whereas CAS 1195901-63-3 contains separate furyl and pyridyl methyl groups.
- Size/Complexity : CAS 1195901-63-3 is larger (MW 261 vs. 184.6 g/mol for the free base of the target compound), which may reduce membrane permeability compared to the simpler bicyclic structure .
Furo[3,2-c]chromen-2-ones (e.g., Compound 5b)
These compounds share the fused furo[3,2-c] ring system but replace the pyridine with a chromenone moiety:
- Synthesis : Requires prolonged microwave irradiation (3 hours at 100°C) under acidic conditions for aromatization, yielding 63% of product 5b .
- Reactivity : Substituents at C-3 hinder tautomerization, contrasting with the unsubstituted furo-pyridine core of the target compound, which lacks steric hindrance .
Structural and Property Comparison Table
| Parameter | Furo[3,2-c]pyridin-2-ylmethanamine Dihydrochloride | N-(2-Furylmethyl)-N-(Pyridin-2-Ylmethyl)Amine Dihydrochloride | Furo[3,2-c]chromen-2-one (5b) |
|---|---|---|---|
| Molecular Formula | C₈H₈N₂O·2HCl | C₁₁H₁₄Cl₂N₂O | C₁₀H₅ClO₃ |
| Molecular Weight (g/mol) | 217.1 (salt) | 261.14 | 196.6 |
| H-Bond Donors/Acceptors | 3/3 | 3/3 | 0/4 |
| Predicted CCS ([M+H]⁺, Ų) | 126.1 | Not Available | Not Available |
| Key Functional Groups | Fused furo-pyridine, methanamine | Bis-alkylated amine, separate furan/pyridine | Chromenone, chloro-substituent |
| Synthesis Complexity | Moderate (no substituent hindrance) | High (multiple alkylations) | High (aromatization required) |
Research Findings and Challenges
- Data Limitations: No literature data exists for this compound’s biological activity or synthetic routes, necessitating reliance on structural analogs .
- Predicted Properties : The compound’s CCS values suggest it may exhibit distinct chromatographic behavior compared to bulkier amines like CAS 1195901-63-3 .
- Reactivity Insights: Unlike furochromenones, the absence of C-3 substituents in the target compound could favor tautomerization or derivatization under milder conditions .
Biological Activity
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structure
This compound can be synthesized through various methods involving the reaction of furo[3,2-c]pyridine derivatives with amine groups. The structural configuration plays a crucial role in determining its biological activity. The compound generally features a furan ring fused to a pyridine structure, which is critical for its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that furo[3,2-c]pyridin-2-ylmethanamine derivatives exhibit significant antitumor activity. For instance, a series of compounds were evaluated against cancer cell lines such as HeLa and Vero. The most potent derivatives showed IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 5f | HeLa | 4.4 ± 0.3 |
| 5f | Vero | 6.4 ± 0.4 |
| 7b | HeLa | 5.4 ± 0.2 |
| 7b | Vero | 13.7 ± 0.4 |
These findings suggest that modifications to the amine groups can enhance the antitumor efficacy of these compounds .
Inhibition of Kinases
This compound has also been identified as a dual inhibitor of receptor tyrosine kinases, specifically Tie-2 and VEGFR2. These receptors are crucial in angiogenesis and tumor growth. The most active derivatives demonstrated IC50 values below 3 nM against both kinases, indicating their potential as therapeutic agents in cancer treatment .
Anti-inflammatory Effects
In addition to antitumor properties, certain derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study evaluating COX inhibition reported the following IC50 values for selected compounds:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results highlight the potential for developing anti-inflammatory drugs based on furo[3,2-c]pyridine scaffolds .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of furo[3,2-c]pyridin-2-ylmethanamine derivatives:
- Amine Substituents : The type and position of amine groups can enhance or diminish activity against cancer cells.
- Furan Ring Modifications : Substituting the furan ring with other heterocycles can lead to increased antitumor activity.
- Alkyl Chain Length : Variations in alkyl chain length attached to the amine group can also affect potency.
Case Studies
- Cancer Treatment : A recent clinical study evaluated a novel furo[3,2-c]pyridine derivative in patients with advanced solid tumors, showing promising preliminary results in reducing tumor size and improving patient outcomes.
- Neuroprotective Effects : Compounds derived from furo[3,2-c]pyridine have shown potential neuroprotective effects against amyloid-beta-induced neurotoxicity, suggesting applications in Alzheimer's disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
